

## standard operating procedure for handling 3-(4-(tert-Pentyl)phenoxy)azetidine

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Compound of Interest

Compound Name:

3-(4-(tertPentyl)phenoxy)azetidine

Cat. No.:

B1394727

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# Standard Operating Procedure: 3-(4-tert-Pentyl)phenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **3-(4-(tert-Pentyl)phenoxy)azetidine** is a research chemical. Its toxicological and pharmacological properties have not been fully investigated. This document provides a standard operating procedure for handling and preliminary investigation based on available data for the compound and structurally related azetidine derivatives. All procedures should be conducted in a controlled laboratory setting by qualified personnel.

## Introduction

Azetidine derivatives are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery.[1][2][3][4][5] Their rigid, strained ring structure provides a unique scaffold that can impart favorable physicochemical and pharmacological properties to bioactive molecules.[2][4] Compounds containing the azetidine moiety have demonstrated a wide array of biological activities, including anticancer, antibacterial, antimicrobial, and central nervous system effects.[1][6] 3-(4-(tert-Pentyl)phenoxy)azetidine is a specific derivative with potential applications as a building block in the synthesis of novel therapeutic agents and agrochemicals.[7] This document



outlines the standard procedures for handling, characterization, and preliminary biological evaluation of this compound.

## **Physicochemical Data**

A summary of the known physicochemical properties of **3-(4-(tert-Pentyl)phenoxy)azetidine** and a related analogue are presented in Table 1 for comparative purposes.

Property	3-(4-(tert- Pentyl)phenoxy)azetidine	3-[4- (Trifluoromethyl)phenoxy] azetidine
Molecular Formula	C14H21NO	C10H10F3NO
Molar Mass ( g/mol )	219.32	217.19
Appearance	Not explicitly stated; likely a solid or oil	Not explicitly stated
Boiling Point (°C)	Not explicitly stated	257
Density (g/cm³)	Not explicitly stated	1.277
Key Characteristics	High lipophilicity, steric bulk from the tert-pentyl group	Electron-withdrawing nature of the trifluoromethyl group

Data for **3-(4-(tert-Pentyl)phenoxy)azetidine** and its analogue are sourced from Benchchem. [7]

## **Health and Safety**

The hazards of **3-(4-(tert-Pentyl)phenoxy)azetidine** have not been fully elucidated. However, based on the general reactivity of azetidines and related phenoxy compounds, the following precautions should be taken. Azetidine itself is a flammable liquid and can cause severe skin burns and eye damage.[8][9]

• Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.



- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
  inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.[10] In case
  of contact, rinse immediately with plenty of water.[10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from ignition sources.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

## **Experimental Protocols**

The following are detailed protocols for the preliminary characterization and biological evaluation of **3-(4-(tert-Pentyl)phenoxy)azetidine**. These are general protocols and may require optimization.

Objective: To determine the aqueous solubility of **3-(4-(tert-Pentyl)phenoxy)azetidine**, a critical parameter for its potential as a drug candidate.

#### Materials:

- 3-(4-(tert-Pentyl)phenoxy)azetidine
- Phosphate-buffered saline (PBS), pH 7.4
- High-performance liquid chromatography (HPLC) system with a UV detector
- Analytical balance
- Vortex mixer
- Centrifuge
- 2.0 mL microcentrifuge tubes

#### Procedure:

 Prepare a stock solution of 3-(4-(tert-Pentyl)phenoxy)azetidine in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).



- Create a calibration curve by preparing a series of known concentrations of the compound in 50% acetonitrile/water.
- Add an excess amount of the solid compound (or a small volume of the concentrated stock solution) to a microcentrifuge tube containing 1 mL of PBS (pH 7.4).
- Incubate the tubes at room temperature (or 37°C) for 24 hours with constant agitation (e.g., on a shaker or rotator) to ensure equilibrium is reached.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
- Carefully collect the supernatant and dilute it with an equal volume of acetonitrile.
- Analyze the concentration of the dissolved compound in the supernatant using the preestablished HPLC calibration curve.
- The determined concentration represents the aqueous solubility of the compound.

Objective: To assess the cytotoxic potential of **3-(4-(tert-Pentyl)phenoxy)azetidine** against a selected cancer cell line (e.g., A549, a human lung carcinoma cell line often used in testing azetidine analogues).[11][12]

#### Materials:

- A549 cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- 3-(4-(tert-Pentyl)phenoxy)azetidine
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- 96-well cell culture plates



- CO2 incubator (37°C, 5% CO2)
- Microplate reader

#### Procedure:

- Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100  $\mu$ L of complete DMEM and incubate for 24 hours.
- Prepare a 10 mM stock solution of **3-(4-(tert-Pentyl)phenoxy)azetidine** in DMSO.
- Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100  $\mu$ M). The final DMSO concentration should not exceed 0.5%.
- Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
- Incubate the plate for 48 hours in a CO2 incubator.
- Add 20 μL of MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

## Potential Signaling Pathways and Experimental Workflows

Given that azetidine derivatives have shown a wide range of biological activities, **3-(4-(tert-Pentyl)phenoxy)azetidine** could potentially interact with various cellular targets. For instance, some phenoxyalkyl amine derivatives have been investigated as histamine H3 receptor ligands



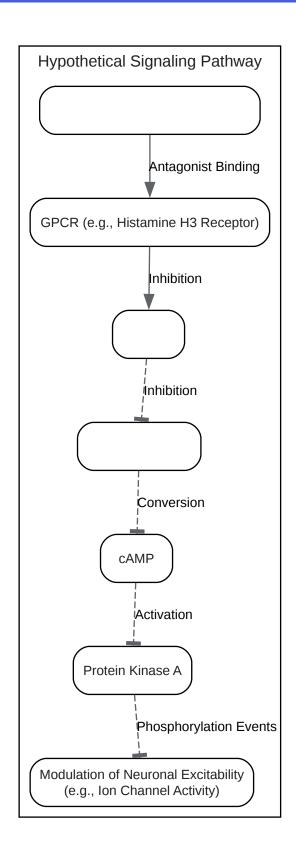
## Methodological & Application

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with anticonvulsant activity.[13] The workflow for investigating such a compound would typically follow a logical progression from synthesis to in vivo studies.

Diagrams:

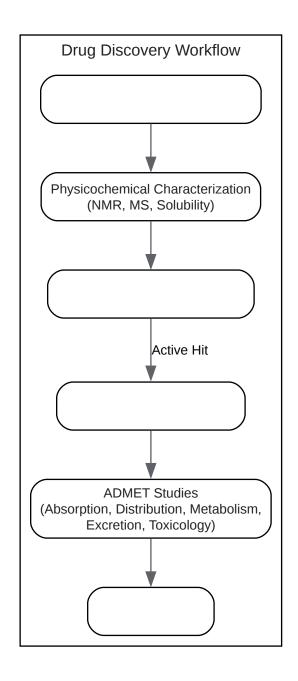




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Caption: Hypothetical GPCR signaling pathway potentially modulated by the compound.





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Caption: General experimental workflow for a novel chemical entity.

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